molecular formula C10H17NO4 B6209308 tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate CAS No. 2751615-86-6

tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate

Cat. No. B6209308
CAS RN: 2751615-86-6
M. Wt: 215.2
InChI Key:
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Description

Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate, also known as TBFMC, is an organic compound belonging to the class of oxetanes. It is a colorless, water-soluble solid with a melting point of between 65 and 70°C. TBFMC is used as a reagent in organic synthesis, particularly as a catalyst for the formation of carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Mechanism of Action

Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate functions as a Lewis acid, forming a complex with the substrate molecule. The complex then undergoes a nucleophilic attack, resulting in the formation of a carbon-carbon bond. The reaction is believed to proceed through a four-center transition state, in which the carbon-carbon bond is formed simultaneously with the formation of the oxetane ring.
Biochemical and Physiological Effects
tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate has no known biochemical or physiological effects in humans or animals. It is not known to be toxic or to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate is its ability to facilitate the formation of carbon-carbon bonds in a relatively short period of time. It is also relatively easy to synthesize and handle in the laboratory. However, the reaction requires an inert atmosphere and is sensitive to moisture and oxygen.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate. For example, it could be used in the synthesis of more complex organic compounds, such as natural products, or in the synthesis of polymers. It could also be used in the synthesis of new pharmaceuticals or pesticides. Additionally, it could be used in the synthesis of new materials, such as catalysts or nanomaterials. Finally, it could be used in the synthesis of new catalysts for the formation of carbon-carbon bonds.

Synthesis Methods

Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate is synthesized from tert-butyl formate, which is reacted with N-methyl carbamate in the presence of a base catalyst. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C. The reaction is complete within 1-2 hours, and the product is isolated by precipitation with aqueous sodium chloride.

Scientific Research Applications

Tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate has been used as a reagent in various scientific research applications. For example, it has been used to facilitate the synthesis of polymers, to catalyze the formation of carbon-carbon bonds, and to synthesize various pharmaceuticals and pesticides. It has also been used in the synthesis of cyclic compounds, such as cyclic peptides, and in the synthesis of heterocyclic compounds, such as pyridines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-chlorooxetan-3-one, followed by reduction of the resulting intermediate with sodium borohydride and subsequent formylation with ethyl formate.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-chlorooxetan-3-one", "sodium borohydride", "ethyl formate" ], "Reaction": [ "Step 1: tert-butyl N-methylcarbamate is reacted with 3-chlorooxetan-3-one in the presence of a base such as potassium carbonate to form the intermediate tert-butyl N-(3-chlorooxetan-3-yl)-N-methylcarbamate.", "Step 2: The intermediate is then reduced with sodium borohydride to form tert-butyl N-(3-hydroxyoxetan-3-yl)-N-methylcarbamate.", "Step 3: The final step involves formylation of the intermediate with ethyl formate in the presence of a base such as sodium hydride to yield tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate." ] }

CAS RN

2751615-86-6

Product Name

tert-butyl N-(3-formyloxetan-3-yl)-N-methylcarbamate

Molecular Formula

C10H17NO4

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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